1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22BrN5O2S and its molecular weight is 464.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound that integrates a piperazine moiety with a thiazole-triazole hybrid structure. This combination is significant in medicinal chemistry due to the biological activities associated with both piperazine derivatives and triazole compounds. This article reviews the biological activity of this compound based on available literature, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound can be represented by its molecular formula C17H19BrN4OS. Its structure features a bromophenyl group attached to a thiazolo-triazole core linked through a piperazine ring to an ethanone moiety.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the piperazine group may enhance these effects by improving solubility and bioavailability.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative A | Staphylococcus aureus | 32 µg/mL |
Triazole Derivative B | Enterococcus faecalis | 16 µg/mL |
Piperazine Hybrid C | Escherichia coli | 8 µg/mL |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Studies indicate that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | MCF-7 | 5.0 |
Compound Y | HepG2 | 10.0 |
1-(4-(3-Bromophenyl)... | MCF-7 | TBD |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The thiazolo-triazole structure may facilitate binding to enzymes or receptors involved in cell signaling pathways. For example, studies have shown that triazole derivatives can act as inhibitors of certain kinases involved in cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated several thiazole-triazole hybrids for their antimicrobial properties. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .
- Cancer Cell Proliferation Inhibition : Another research focused on the cytotoxic effects of triazole-piperazine hybrids against human cancer cell lines. It was found that specific modifications in the side chains significantly increased their potency against MCF-7 cells, highlighting the importance of structural diversity in drug design .
Eigenschaften
IUPAC Name |
1-[4-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-5-4-6-14(20)11-13)24-9-7-23(8-10-24)12(2)26/h4-6,11,16,27H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNRAMALLYCRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.